6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
Description
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a fused thieno-thiopyran scaffold. Its molecular formula is C₈H₈ClNO₂S₃, derived by replacing the sulfonamide (-SO₂NH₂) group in its analog (C₈H₉NO₃S₃, ) with a sulfonyl chloride (-SO₂Cl). This compound serves as a critical intermediate in synthesizing pharmacologically active sulfonamides, such as the carbonic anhydrase inhibitor Dorzolamide ().
Properties
IUPAC Name |
6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWSBNDSDFOIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610376 | |
| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-87-0 | |
| Record name | 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Sulfonation and Chlorination
A streamlined one-pot process developed in EP1918293A1 starts with 2-thiophenethiol as the precursor. The method combines cyclization, sulfonation, and chlorination steps:
-
Cyclization : 2-Thiophenethiol reacts with crotonic acid in toluene under reflux with triethylamine, forming the thieno[2,3-b]thiopyran-4-one core.
-
Sulfonation : The intermediate is treated with sulfuric acid and propionic anhydride at −5°C to 0°C, introducing the sulfonic acid group.
-
Chlorination : Thionyl chloride (SOCl₂) is added to the sulfonic acid intermediate at 40–60°C, yielding the sulfonyl chloride derivative.
Key Data :
-
Advantages : Eliminates heavy metal catalysts and reduces reaction steps compared to earlier methods.
Stepwise Synthesis from 2-Bromo Thiophene
Bromothiophene Alkylation and Sulfonation
US20060142595A1 describes a nine-step synthesis starting from 2-bromo thiophene:
-
Alkylation : 2-Bromo thiophene undergoes nucleophilic substitution with methyl acrylate to form 3-(thien-2-ylthio)butyrate.
-
Cyclization : Oxalyl chloride and SnCl₂ facilitate ring closure, producing 6-methyl-4-oxo-thieno[2,3-b]thiopyran.
-
Sulfonation : Chlorosulfonic acid (ClSO₃H) at 0–20°C introduces the sulfonic acid group.
-
Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride at 50°C for 6 hours.
Optimization :
Alternative Routes Using Fuming Sulfuric Acid
Direct Sulfur Trioxide Reaction
WO1994021645A1 reports using fuming sulfuric acid (20% SO₃) for direct sulfonation of the thieno-thiopyran intermediate:
-
Sulfonation : The intermediate is dissolved in ClSO₃H at 0°C, followed by SO₃ addition.
-
Chlorination : Excess thionyl chloride is refluxed for 4–8 hours, achieving full conversion to sulfonyl chloride.
Critical Parameters :
-
Reaction Time : 10–15 hours for sulfonation ensures complete conversion.
-
Quenching : Slow addition to ice-water prevents exothermic decomposition.
Comparative Analysis of Methods
Trade-offs :
-
The one-pot method offers higher efficiency but requires precise temperature control.
-
Bromothiophene-based synthesis is more scalable but involves hazardous SnCl₂.
Challenges and Optimizations
Byproduct Formation
Hydrolysis of sulfonyl chloride to sulfonic acid is a major side reaction, mitigated by:
Scientific Research Applications
Medicinal Chemistry
The thienopyran scaffold is known for its biological activity, particularly in the development of pharmaceuticals. Research indicates that derivatives of this compound exhibit:
- Antimicrobial Activity : Studies have shown that compounds containing the thienopyran moiety can inhibit bacterial growth, suggesting potential use as antibiotics or antifungal agents.
- Anticancer Properties : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells, indicating a role in cancer therapy.
Agricultural Applications
The compound can be utilized as an agrochemical:
- Pesticide Development : Its sulfonyl chloride functionality allows for the synthesis of novel pesticides that can target specific pests while minimizing environmental impact.
- Herbicide Formulation : Research into its herbicidal properties has shown promise in controlling weed populations without harming crops.
Material Science
In materials science, 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride can be applied in:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with desirable mechanical and thermal properties.
- Coatings and Adhesives : Its chemical reactivity makes it suitable for use in coatings that require durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity or modification of protein function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by reacting with active site residues.
Receptors: It can modify receptor proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
Key Structural Features :
- A bicyclic system comprising a thiophene ring fused to a thiopyran moiety.
- A sulfonyl chloride group at position 2, enabling nucleophilic substitution reactions.
- A methyl substituent at position 6 and a ketone at position 4 ().
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
The following table compares 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride with key analogues:
| Compound Name | Molecular Formula | Functional Groups/Substituents | Stereochemistry | CAS RN | Primary Application/Role |
|---|---|---|---|---|---|
| This compound | C₈H₈ClNO₂S₃ | -SO₂Cl, -CH₃, -C=O | Not specified | - | Synthetic intermediate |
| 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | C₈H₉NO₃S₃ | -SO₂NH₂, -CH₃, -C=O | (6S) | 120279-88-1 | Intermediate/Impurity |
| Dorzolamide hydrochloride | C₁₀H₁₇ClN₂O₄S₃ | -SO₂NH₂, -CH₃, -NHCH₂CH₃, 7,7-dioxide | (4S,6S) | 130693-82-2 | API for glaucoma treatment |
| N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | C₁₀H₁₅N₂O₅S₃ | -SO₂NH₂, -CH₃, -NHAc, 7,7-dioxide | (4S,6S) | 147086-83-0 | Dorzolamide synthesis intermediate |
| 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | C₈H₁₀N₂O₅S₃ | -SO₂NH₂, -CH₃, -OH, 7,7-dioxide | Not specified | - | Dorzolamide impurity (Impurity 8) |
Functional and Pharmacological Differences
Reactivity :
- The sulfonyl chloride is highly reactive, facilitating the introduction of sulfonamide groups via reaction with amines (e.g., in Dorzolamide synthesis) .
- Dorzolamide and its intermediates contain sulfonamide (-SO₂NH₂) groups, which are essential for binding to carbonic anhydrase enzymes .
Stereochemical Considerations: Dorzolamide and its intermediates exhibit strict (4S,6S) stereochemistry, critical for therapeutic efficacy .
Oxidation State :
- Dorzolamide derivatives feature 7,7-dioxide thiopyran rings, enhancing stability and pharmacological activity . The sulfonyl chloride lacks this oxidation, reflecting its role as a precursor.
Biological Activity: Dorzolamide inhibits carbonic anhydrase II, reducing intraocular pressure in glaucoma .
Research Findings and Industrial Relevance
Industrial Challenges
- Supply Chain Vulnerabilities : Geopolitical factors and regulatory demands (e.g., nitrosamine controls) complicate the production of intermediates like the sulfonyl chloride .
- Custom Manufacturing : Specialized contract manufacturers dominate production due to the technical expertise required for stereoselective synthesis .
Biological Activity
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential antimicrobial, anti-inflammatory, and anticancer properties. This article compiles various studies and findings related to the biological activity of this compound.
- Molecular Formula : C₈H₉ClN₃O₃S₃
- Molecular Weight : 263.36 g/mol
- CAS Number : 120279-88-1
- IUPAC Name : 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.78 - 3.125 | |
| Bacillus subtilis | 1.56 | |
| Clostridium difficile | 0.78 | |
| Salmonella sp. | Not reported | |
| Pseudomonas sp. | Not reported |
The compound exhibits strong inhibitory activity against Staphylococcus aureus, which is known for causing severe infections, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
Research has indicated that the compound possesses anti-inflammatory properties. In studies utilizing carrageenan-induced rat paw edema models, the compound showed significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
The biological activity of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran derivatives may be attributed to their ability to interact with specific enzymes and receptors involved in microbial resistance and inflammatory pathways. For instance:
- Enzyme Inhibition : The compounds have been shown to inhibit DNA gyrase and topoisomerase IV in bacterial cells, which are crucial for DNA replication and transcription.
- Binding Affinity : Molecular docking studies reveal that these compounds can effectively bind to active sites on target enzymes, suggesting a mechanism for their antimicrobial action .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial effects of various sulfonamide derivatives, including 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran derivatives. The results indicated that certain modifications to the sulfonamide structure significantly enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis.
In Vivo Anti-inflammatory Study
In a controlled trial using rat models, the compound was administered following carrageenan injection. Results showed a marked decrease in paw swelling compared to untreated controls, emphasizing its potential as an anti-inflammatory agent.
Q & A
Basic: What are the optimal synthetic strategies for achieving high-yield synthesis of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride?
Methodological Answer:
The synthesis of this sulfonyl chloride derivative requires careful optimization of reaction conditions and catalysts. Key steps include:
- Sulfonation and Cyclization : The thienothiopyran core can be constructed via cyclization of thiophene precursors, followed by sulfonation using chlorosulfonic acid. Evidence from related intermediates (e.g., Dorzolamide intermediates) highlights the importance of stereochemical control during cyclization, which is often achieved using chiral catalysts or resolved via crystallization .
- Reduction and Oxidation Steps : Sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al) has been employed in analogous syntheses to reduce keto groups while preserving sulfonamide/sulfonyl chloride functionality .
- Solvent Selection : Non-polar solvents (e.g., toluene) are preferred for cyclization to minimize side reactions, while polar aprotic solvents (e.g., DCM) enhance sulfonation efficiency .
Yield Optimization : Continuous flow chemistry and catalytic processes (e.g., Lewis acids like ZnCl₂) can improve atom economy and reduce reaction times .
Basic: Which analytical techniques are most robust for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming the thienothiopyran scaffold and sulfonyl chloride group. Key signals include downfield shifts for the sulfonyl chloride (δ ~3.5–4.0 ppm in ¹H; δ ~110–120 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) verifies molecular formula (C₈H₇ClO₃S₃) and distinguishes isotopic patterns for sulfur/chlorine .
- Purity Assessment :
- HPLC with UV/Vis Detection : Use C18 columns and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) to resolve sulfonyl chloride from hydrolyzed byproducts (e.g., sulfonic acids) .
- X-ray Crystallography : For stereochemical confirmation, single-crystal analysis is recommended, especially given the compound’s potential diastereomeric impurities .
Basic: How should researchers evaluate the hydrolytic stability of the sulfonyl chloride group under experimental conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Conduct stress testing in aqueous buffers (pH 1–10) at 40–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Hydrolysis to sulfonic acid is expected under alkaline conditions .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at room temperature. Activation energy (Eₐ) for hydrolysis can be derived from rate constants at elevated temperatures .
- Stabilization Strategies :
- Store the compound in anhydrous solvents (e.g., THF, DCM) with molecular sieves to minimize moisture exposure.
Advanced: How can stereochemical discrepancies in synthesized batches be systematically resolved?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. For diastereomers, normal-phase HPLC with silica columns and hexane/EtOAc gradients is effective .
- Crystallization-Induced Asymmetric Transformation : Seed racemic mixtures with enantiopure crystals to drive equilibrium toward the desired stereoisomer. This method was successfully applied in Dorzolamide intermediate synthesis .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict energy differences between stereoisomers and guide crystallization conditions .
Advanced: What methodologies are recommended for profiling and quantifying process-related impurities?
Methodological Answer:
- Impurity Identification :
- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs, sulfonic acid derivatives) with MRM transitions. Compare against reference standards (e.g., Dorzolamide-related impurities) .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidants (H₂O₂) to generate degradation markers.
- Quantitative Analysis :
Advanced: How can green chemistry principles be integrated into the synthesis of this compound?
Methodological Answer:
- Solvent-Free Reactions : Explore mechanochemical synthesis (ball milling) for cyclization steps, reducing solvent waste .
- Catalytic Reductions : Replace stoichiometric reducing agents (e.g., Red-Al) with catalytic hydrogenation (Pd/C or Raney Ni) where feasible .
- Atom Economy : Optimize sulfonation steps to minimize excess chlorosulfonic acid. Recycle byproducts (e.g., HCl gas) via scrubbers .
Advanced: What mechanistic insights govern the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV/Vis spectroscopy to monitor reaction rates with amines/thiols. The electron-withdrawing thiopyran ring enhances sulfonyl chloride electrophilicity, favoring SN2 mechanisms .
- Computational Insights : Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., carbonic anhydrase), guiding derivatization strategies .
Advanced: How can researchers mitigate supply chain risks for critical starting materials?
Methodological Answer:
- Diversified Sourcing : Procure thiopyran precursors from multiple suppliers (e.g., India, Europe) to avoid geopolitical disruptions .
- In-House Synthesis : Develop scalable routes for key intermediates (e.g., 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one) to reduce dependency on external vendors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
